Ethyl glucuronide

Catalog No.
S1483398
CAS No.
17685-04-0
M.F
C8H14O7
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl glucuronide

CAS Number

17685-04-0

Product Name

Ethyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1

InChI Key

IWJBVMJWSPZNJH-UQGZVRACSA-N

SMILES

Array

Synonyms

ethyl beta-D-6-glucosiduronic acid, ethyl glucuronide, ethyl-beta-D-glucopyranosiduronic acid, ethylglucuronide

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

The exact mass of the compound Ethyl glucuronide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of beta-D-glucosiduronic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl glucuronide (CAS: 17685-04-0), or EtG, is a direct, minor metabolite of ethanol formed via enzymatic conjugation with glucuronic acid. Its primary value in clinical and forensic settings is as a specific biomarker for detecting recent alcohol intake, offering a significantly longer detection window than ethanol itself. As a high-purity analytical standard, it is essential for the calibration and validation of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in abstinence monitoring and toxicology.

In quantitative toxicology, substitution with a close analog or a non-certified material is analytically invalid and professionally indefensible. Co-analyte Ethyl Sulfate (EtS) is a complementary, not an interchangeable, biomarker with a different stability profile. Using a crude or uncharacterized form of EtG would introduce unacceptable uncertainty into the calibration curve, directly compromising the accuracy of results. For any accredited laboratory performing LC-MS/MS analysis, a certified reference material (CRM) of Ethyl glucuronide is not merely a preference but a prerequisite for method validation, traceability, and generating legally and clinically defensible data.

Extended Detection Window Over Direct Ethanol Testing

Ethyl glucuronide provides a substantially longer timeframe for detecting alcohol consumption compared to measuring the parent compound, ethanol. Following moderate to heavy consumption, EtG can be detected in urine for up to 80-130 hours, whereas ethanol is typically eliminated and undetectable within 12-24 hours. For example, after a 0.5 g/kg dose of ethanol, the parent compound returned to zero concentration at 6.5 hours, while EtG remained detectable for up to 31.5 hours.

Evidence DimensionDetection Window in Urine
Target Compound DataUp to 80 hours, with some studies showing up to 130 hours post-consumption.
Comparator Or BaselineEthanol: Typically <12-24 hours.
Quantified DifferenceApproximately 3-5 times longer detection window than direct ethanol testing.
ConditionsUrine analysis following alcohol consumption in human subjects.

This extended detection window is the primary reason EtG is procured for abstinence monitoring, as it captures alcohol use long after the direct intoxicating effects have ceased.

Differential Stability Profile Compared to Ethyl Sulfate (EtS) in Unpreserved Urine

While often measured concurrently, EtG and its co-biomarker Ethyl Sulfate (EtS) exhibit different pre-analytical stability, particularly in unpreserved urine samples containing bacteria. Studies have shown that EtG can be degraded by bacterial enzymes, such as those from E. coli, potentially leading to false-negative results. In one study, after 5 days of storage at 22 °C, EtG was no longer detectable in 50% of bacteria-positive urine samples, whereas EtS concentrations remained unchanged. Conversely, EtS is stable and not subject to the same bacterial degradation or post-collection synthesis.

Evidence DimensionConcentration Stability in E. coli positive urine at 22°C
Target Compound Data50% of samples showed complete degradation to <LOD after 5 days.
Comparator Or BaselineEthyl Sulfate (EtS): Concentrations remained unchanged over the same period.
Quantified DifferenceEtG is susceptible to significant bacterial degradation while EtS is stable.
ConditionsUrine samples positive for E. coli, stored for 5 days at room temperature (22°C).

Understanding this stability difference is critical for labs to establish proper sample collection and storage protocols (e.g., refrigeration, use of preservatives like sodium fluoride) to ensure the integrity of EtG results, justifying the need to analyze both markers.

Essential Calibrant for Quantitative Assays Using Labeled Internal Standards

Accurate quantification of EtG in unknown samples by LC-MS/MS relies on the principle of stable isotope dilution, which requires both a non-labeled analytical standard (this product) and a deuterated internal standard (e.g., EtG-d5). The high-purity, non-labeled EtG is used to create a multi-point calibration curve against which the analyte-to-internal-standard ratio of an unknown sample is compared. The certified concentration and purity of this calibrant are fundamentally linked to the accuracy of the final reported result; using an uncertified or impure standard would render the entire quantitative framework invalid.

Evidence DimensionRole in Quantitative Method
Target Compound DataServes as the external calibrant to establish the concentration curve.
Comparator Or BaselineDeuterated Ethyl Glucuronide (EtG-d5): Serves as the internal standard to correct for matrix effects and instrument variability.
Quantified DifferenceDistinct and non-interchangeable roles: one establishes accuracy (EtG), the other precision (EtG-d5).
ConditionsStandard workflow for quantitative LC-MS/MS analysis using stable isotope dilution.

Procurement of a high-purity, certified EtG standard is a non-negotiable step for any laboratory developing or running a quantitative, validated assay for clinical or forensic use.

Reference Standard for Clinical and Forensic Abstinence Monitoring

The significantly extended detection window of EtG compared to ethanol makes this certified standard the right choice for calibrating LC-MS/MS assays used in alcohol treatment programs, clinical trials, and legal settings that require verification of sobriety over the preceding 3-5 days.

Method Development and Validation for Toxicology Panels

This compound is essential for developing and validating robust analytical methods. Its use as a primary calibrant allows laboratories to establish limits of detection (LOD), limits of quantification (LOQ), linearity, and accuracy for their EtG/EtS assays, which is a prerequisite for laboratory accreditation.

Pre-analytical Stability and Sample Handling Studies

Given its known susceptibility to bacterial degradation in contrast to EtS, this standard is used to spike matrices in studies designed to validate sample collection, storage, and transport protocols. This work ensures that pre-analytical factors do not compromise the accuracy of patient or subject results.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

222.07395278 Da

Monoisotopic Mass

222.07395278 Da

Heavy Atom Count

15

UNII

6KG78CD48M

Wikipedia

Ethyl_glucuronide

Dates

Last modified: 09-15-2023

Explore Compound Types